N~4~-benzyl-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenylmethyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the benzyl and chlorophenylmethyl groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl and chlorophenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
Uniqueness
What sets N4-BENZYL-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H17ClN6O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
4-N-benzyl-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H17ClN6O2/c19-14-8-6-13(7-9-14)11-22-18-23-16(20)15(25(26)27)17(24-18)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H4,20,21,22,23,24) |
InChI Key |
KHYJMVTVXVALEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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